molecular formula C10H14N2O2 B1387821 N-[2-(3-aminophenoxy)ethyl]acetamide CAS No. 1171153-22-2

N-[2-(3-aminophenoxy)ethyl]acetamide

Cat. No. B1387821
CAS RN: 1171153-22-2
M. Wt: 194.23 g/mol
InChI Key: GVNLXWVRJKGZLN-UHFFFAOYSA-N
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Description

“N-[2-(3-aminophenoxy)ethyl]acetamide” is a compound with the molecular formula C10H14N2O2 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 194.23 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are 194.105527694 g/mol . The topological polar surface area is 64.4 Ų .

Mechanism of Action

N-[2-(3-aminophenoxy)ethyl]acetamide exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are present in various tissues and organs throughout the body. This compound also interacts with other receptors such as TRPV1, PPARα, and GPR55, which are involved in various physiological processes such as pain perception, inflammation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the regulation of lipid metabolism. This compound has also been found to have anxiolytic and antidepressant effects, suggesting its potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

N-[2-(3-aminophenoxy)ethyl]acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound can be difficult to work with due to its hydrophobic nature and tendency to degrade in the presence of light and heat. Additionally, this compound can be expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-[2-(3-aminophenoxy)ethyl]acetamide, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the investigation of its potential as a treatment for various diseases. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Scientific Research Applications

N-[2-(3-aminophenoxy)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, immunology, and oncology. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. This compound has also been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

N-[2-(3-aminophenoxy)ethyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, which can be beneficial or detrimental depending on the context .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and other molecular processes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can have both immediate and long-term effects on cells, depending on the duration of exposure and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can determine the compound’s effectiveness in targeting specific cellular compartments or tissues .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function .

properties

IUPAC Name

N-[2-(3-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNLXWVRJKGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.